3-(4-ethoxyphenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide
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Description
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3,4]thiadiazol-7-ium hydroxides, which are structurally similar to the compound , has been described in the literature . The synthesis involves a one-pot, three-component reaction in water. The reactants include aryl glyoxal monohydrates, quinoline-2,4-diol, and 2-amino-[1,3,4]thiadiazole . This green protocol is characterized by the use of readily available catalyst and reactants, short reaction times, operational simplicity, and high yields of products .
Scientific Research Applications
Synthesis and Characterization
Compounds similar to "3-(4-ethoxyphenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide" have been synthesized and characterized, revealing their potential in biological applications. For instance, Hassan et al. (2014) synthesized a series of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, showcasing the synthetic routes that could be applied to compounds with similar structures for research in medicinal chemistry Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives.
Biological Activities
Research has demonstrated the potential of compounds with similar structural features in exhibiting significant biological activities. For example:
- Cytotoxic Activity : The synthesized compounds have shown in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential in cancer research and therapy Hassan et al., 2014.
- Antimicrobial Activity : Dangi et al. (2011) explored the antimicrobial potential of alkoxyphthalimide derivatives of 3-(4-substituted phenyl)-6,6-diphenyl-3,3a-dihydro-2H-imidazo[2,1-b]pyrazolo[3,4-d][1,3]thiazol-7(6H)-one, highlighting the chemotherapeutic possibilities of these compounds Synthesis characterization and biological evaluation of some alkoxyphthalimide derivatives.
properties
IUPAC Name |
5-(4-ethoxyphenyl)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2S/c1-3-31-17-10-8-16(9-11-17)20-14-22(28(2)27-20)23(30)25-19-7-5-4-6-18(19)21-15-29-12-13-32-24(29)26-21/h4-15H,3H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHGEJUFEYUUIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CSC5=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethoxyphenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide |
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